4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is an organic compound . It has a molecular formula of C13H13NO5 and a molecular weight of 263.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is solid in form . Its molecular weight is 263.25 , and its molecular formula is C13H13NO5 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives. A study demonstrated the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization, involving Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. This leads to the formation of isoxazole-4-carboxylic esters and amides under certain conditions (Serebryannikova et al., 2019).
Synthesis of Functional Derivatives
- The compound has been used in the preparation of carbethoxy-substituted 12-methylisoxazolin-5-ones and their functional derivatives. The spectral properties of the corresponding carboxylic acids, which are stronger in position 3 than position 4 of the heterocycle, have been discussed (Sarlo et al., 1977).
Scaffold for Highly Functionalized Derivatives
- This chemical has been used as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. Its utility lies in providing a base for further chemical modifications (Ruano et al., 2005).
Synthesis of Isoxazole Derivatives with Immune Activity
- 5-Amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes synthesized from this compound were investigated for potential immunotropic activity. The study found suppressory activities in the humoral and cellular immune response, highlighting its potential in immunology (Ryng et al., 1999).
Properties
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-4-9(6-10)17-2/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFQDKGIXAAERF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170998 |
Source
|
Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905808-61-9 |
Source
|
Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905808-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.